molecular formula C14H6D4Cl2NNaO2 B196407 Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) CAS No. 154523-54-3

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic)

Cat. No. B196407
M. Wt: 322.2 g/mol
InChI Key: KPHWPUGNDIVLNH-QOJBZNDNSA-M
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Description

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) is a sodium salt form of the nonsteroidal anti-inflammatory drug diclofenac, which is used to treat pain, inflammation, and fever. It is a potent inhibitor of cyclooxygenase (COX) enzymes, and has been used to study the role of COX enzymes in inflammation and fever. Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) has been studied in numerous scientific research applications, and has become a valuable tool in the laboratory for biochemical and physiological studies.

Scientific Research Applications

Solubility Characteristics

Diclofenac, including its sodium salt form, has been studied for its solubility in water, revealing insights into its various solid forms characterized by thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction (Llinàs et al., 2007).

Interaction with Micelles

Research has shown how diclofenac sodium interacts with cationic micelles, which are aggregates of surfactants. This interaction is vital for understanding the solubilization and bioavailability of the drug, as micelles can be used as drug delivery vehicles (Alzahrani & Patel, 2021).

Binding Agents in Tablet Formulation

The effects of various binding agents on tablet hardness and release rate profiles of diclofenac sodium tablets have been studied, highlighting the role of different compounds in drug formulation and release mechanisms (Nagadivya, 2016).

Design of Non-Ulcerogenic Derivatives

Research into developing derivatives of diclofenac acid, aiming to reduce gastrointestinal toxicities associated with nonsteroidal anti-inflammatory drugs (NSAIDs), has led to the synthesis of new compounds with significant anti-inflammatory and analgesic activities (Bhandari et al., 2008).

Environmental Impact

Studies have explored the environmental impact of diclofenac sodium, such as its biodegradation by actinobacteria and the effect on the ecosystem, emphasizing the drug's environmental footprint (Tyumina et al., 2019).

Anticancer Studies

Research on diclofenac sodium has also extended into anticancer studies, exploring the potential of diclofenac and its complexes in treating cancer, thus expanding its applications beyond pain and inflammation management (Shah et al., 2019).

Photocatalytic Degradation

The potential of photocatalytic degradation of diclofenac sodium under visible light using cobalt and tungsten oxide nanocomposites has been investigated, indicating an approach for environmental remediation of drug pollutants (Malefane et al., 2020).

Pharmaceutical Technology Evolution

Advancements in pharmaceutical technology have been applied to diclofenac, leading to the creation of novel drug products with improved clinical utility, showing the evolution of drug formulations for better efficacy and tolerability (Altman et al., 2015).

properties

IUPAC Name

sodium;2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1D,2D,4D,7D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHWPUGNDIVLNH-QOJBZNDNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl)[2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635725
Record name Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diclofenac-d4 (sodium)

CAS RN

154523-54-3
Record name Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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